molecular formula C16H18F3N3O2 B4977593 Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B4977593
M. Wt: 341.33 g/mol
InChI Key: LZYJPOLNAKTNOB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a trifluoromethyl group, a cyclopropyl group, and an ethyl group attached to a pyrazolo[3,4-b]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step typically involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.

    Attachment of the cyclopropyl and ethyl groups: These groups can be introduced through alkylation reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl acetate derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis.

Scientific Research Applications

Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in target proteins. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other pyrazolopyridine derivatives. Similar compounds include:

    Ethyl 2-(3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: Lacks the ethyl group at the 6-position.

    Mthis compound: Has a methyl ester instead of an ethyl ester.

    Ethyl 2-(3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: Lacks the trifluoromethyl group.

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-3-10-7-11(16(17,18)19)13-14(9-5-6-9)21-22(15(13)20-10)8-12(23)24-4-2/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYJPOLNAKTNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC(=O)OCC)C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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